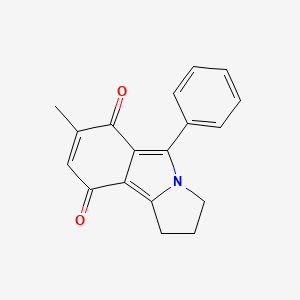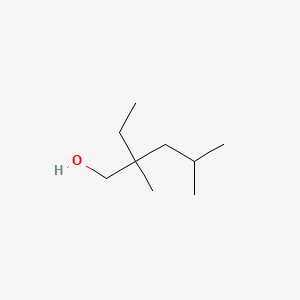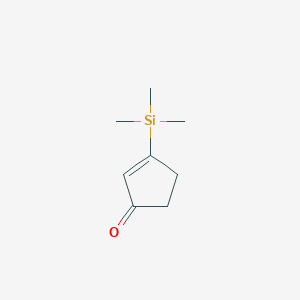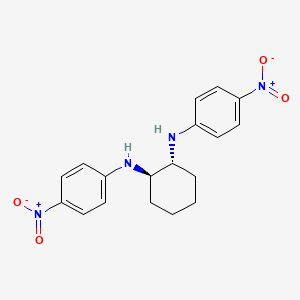
(1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine is a synthetic organic compound characterized by the presence of two nitrophenyl groups attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 4-nitrobenzaldehyde.
Condensation Reaction: The cyclohexane-1,2-diamine undergoes a condensation reaction with 4-nitrobenzaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (1R,2R)-N~1~,N~2~-Bis(4-aminophenyl)cyclohexane-1,2-diamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with different functional groups.
Scientific Research Applications
(1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the cyclohexane-1,2-diamine core can interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-N~1~,N~2~-Bis(4-aminophenyl)cyclohexane-1,2-diamine: A reduced derivative with amino groups instead of nitro groups.
(1R,2R)-N~1~,N~2~-Bis(4-methoxyphenyl)cyclohexane-1,2-diamine: A derivative with methoxy groups instead of nitro groups.
Uniqueness
(1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
71603-18-4 |
|---|---|
Molecular Formula |
C18H20N4O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(1R,2R)-1-N,2-N-bis(4-nitrophenyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C18H20N4O4/c23-21(24)15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20-14-7-11-16(12-8-14)22(25)26/h5-12,17-20H,1-4H2/t17-,18-/m1/s1 |
InChI Key |
MQEOKKPDURJGAL-QZTJIDSGSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(C(C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


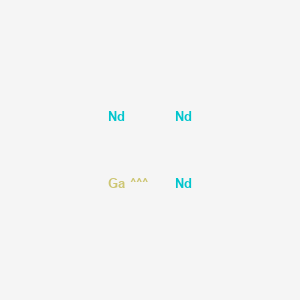



![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)
![(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane](/img/structure/B14468089.png)
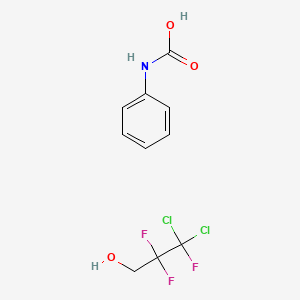
![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)
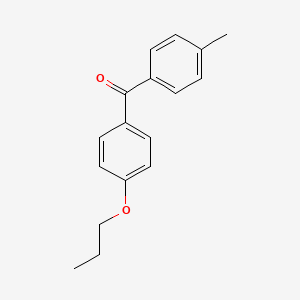
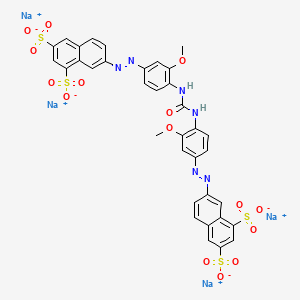
![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)
